2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
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Description
“2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 1909314-31-3 . It has a molecular weight of 247.12 and is typically in powder form . The IUPAC name for this compound is 2-methyl-4-(oxazol-2-yl)aniline dihydrochloride .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “this compound”, often involves direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The Van Leusen Oxazole Synthesis is a common method used for the synthesis of 1,3-oxazoles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O.2ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;;/h2-6H,11H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that oxazole derivatives often interact with various biological targets due to their heterocyclic nature .
Mode of Action
It is known that oxazole derivatives can act as ligands, coordinating through the nitrogen atom .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (24712) suggests that it may have good bioavailability .
Result of Action
Oxazole derivatives are known to have a variety of biological activities .
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
2-methyl-4-(1,3-oxazol-2-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;;/h2-6H,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIHJKZWOOXBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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